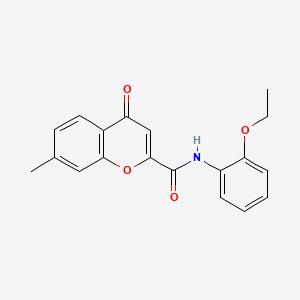
N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Chromene intermediate, ethoxyphenyl halide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature
Reaction: Nucleophilic substitution to attach the ethoxyphenyl group
Step 3: Formation of Carboxamide Group
Reactants: Ethoxyphenyl-chromene intermediate, amine (e.g., methylamine)
Conditions: Solvent (e.g., ethanol), room temperature
Reaction: Amidation reaction to form the final compound
Industrial Production Methods
Industrial production of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound. The resulting intermediate is then subjected to further functionalization to introduce the ethoxyphenyl and carboxamide groups.
-
Step 1: Formation of Chromene Core
Reactants: Phenol derivative, α,β-unsaturated carbonyl compound
Conditions: Acidic or basic catalyst, reflux temperature
Reaction: Condensation reaction to form the chromene core
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives
Reduction: Formation of reduced chromene derivatives
Substitution: Formation of substituted chromene derivatives
Hydrolysis: Formation of carboxylic acid and amine derivatives
Scientific Research Applications
N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored as a lead compound for drug development. Its structural features are optimized to enhance pharmacological properties and reduce toxicity.
Industry: Utilized in the production of specialty chemicals, dyes, and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-3-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethoxyphenyl group and the position of the carboxamide group contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and pharmacological profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-3-23-16-7-5-4-6-14(16)20-19(22)18-11-15(21)13-9-8-12(2)10-17(13)24-18/h4-11H,3H2,1-2H3,(H,20,22) |
InChI Key |
JONQRQQTFSAKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11392939.png)

![1-(4-methoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392945.png)
![2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11392946.png)
![5,9-dimethyl-3-phenyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392947.png)
![N-(furan-2-ylmethyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392954.png)
![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11392963.png)
![3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392979.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392981.png)
![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B11392985.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11392994.png)


![N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11393008.png)
